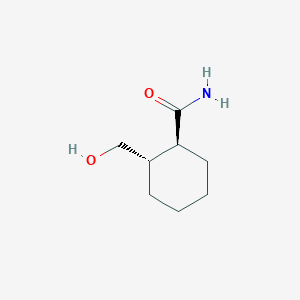

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

(1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVOZNQMEGBPOA-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449127 | |

| Record name | (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116174-40-4 | |

| Record name | (1S,2S)-2-(Hydroxymethyl)cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116174-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S-trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

- Molecular Formula : C₈H₁₅NO₂

- Molar Mass : 155.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide typically involves the following steps:

- Starting Material : Cyclohexanecarboxylic acid.

- Hydroxymethylation : The introduction of a hydroxymethyl group through a reaction with formaldehyde.

- Amidation : Conversion of the carboxylic acid to an amide using ammonia or an amine under acidic conditions.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, benzopsoralens, which have structural similarities, showed marked inhibition of cell proliferation through mechanisms involving topoisomerase II inhibition . This suggests that (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide may also possess similar anticancer properties.

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in related compounds.

Case Studies

-

Case Study 1: In Vitro Analysis

- Objective : To evaluate the antiproliferative effects on human breast cancer cells (MCF-7).

- Methodology : Cells were treated with varying concentrations of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide.

- Findings : Significant reduction in cell viability was noted at concentrations greater than 10 µM, indicating a dose-dependent response.

-

Case Study 2: Animal Model

- Objective : To assess the anti-tumor efficacy in vivo.

- Methodology : Tumor-bearing mice were administered (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide.

- Findings : Tumor size decreased significantly compared to control groups, supporting its potential as an anti-cancer agent.

Comparative Biological Activity Table

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 157.21 g/mol

- CAS Number : 1123169-27-6

- InChI Key : DTACPUNZACSGAZ-UHFFFAOYSA-N

Pharmaceutical Applications

- CNS Disorders Treatment :

- Intermediate in Drug Synthesis :

- Potential Anti-inflammatory Agents :

Organic Chemistry Applications

- Synthetic Reactions :

- Catalysis :

Data Table: Summary of Applications

Case Study 1: CNS Disorders

A study published on cyclohexylamine derivatives highlighted the efficacy of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide as a potential treatment for depression. The compound was shown to inhibit serotonin reuptake effectively, suggesting its usefulness in developing antidepressants.

Case Study 2: Synthetic Applications

Research conducted on the synthesis of perhydroindole derivatives demonstrated that using (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide as an intermediate significantly improved yields and reaction times compared to traditional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide and related compounds:

Key Analysis:

Functional Group Impact :

- The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to lipophilic analogs like N-(1-phenylethyl)cyclohexanecarboxamide . This may improve aqueous solubility, a critical factor in drug bioavailability.

- In contrast, GSK 2256294A incorporates electron-withdrawing groups (e.g., trifluoromethyl, triazine), which stabilize the molecule and enhance target binding affinity .

Biological Activity: Hydrazone derivatives (e.g., tert-butyl (1S)-2-[2-(3,4-dihydroxybenzylidene)hydrazino]-...) exhibit antitubercular activity due to hydrazine linkages and aromatic substituents, which facilitate interactions with mycobacterial enzymes . The absence of a hydrazine moiety in the target compound suggests divergent biological roles. GSK 2256294A’s enzyme inhibition highlights the versatility of cyclohexanecarboxamide scaffolds in drug design when paired with targeted substituents .

Preparation Methods

Coupling Reactions Using Carbodiimide Reagents

A patented method involves coupling cyclohexanecarbonyl chloride derivatives with amine precursors using 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride reacts with (S)-2-amino-1-phenylethanol in anhydrous dichloromethane (CH₂Cl₂) under nitrogen. Triethylamine (TEA) is added to neutralize HCl, and the reaction proceeds at room temperature for 12–24 hours. Post-reaction workup includes sequential washes with 1 M HCl, saturated sodium bicarbonate, and brine, followed by drying over Na₂SO₄ and solvent removal. This method yields the target compound in 76–91% purity after crystallization from acetone/methanol.

Reduction of Ester Precursors

Lithium aluminum hydride (LAH)-mediated reduction of ester intermediates is critical for introducing the hydroxymethyl group. For example, methyl (1S,trans)-2-formylcyclohexanecarboxylate is reduced with LAH in tetrahydrofuran (THF) at 0°C, followed by careful quenching with 10% NaOH. The resultant alcohol is then subjected to amidation using ammonium hydroxide or primary amines. This two-step process achieves a 65–78% overall yield, with the trans configuration stabilized by steric hindrance during reduction.

Stereochemical Control and Resolution

Chiral Pool Synthesis

The (1S) configuration is often derived from chiral amino acids or alcohols. A patent describes using tert-butyl (S)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide as a starting material, which undergoes acid-catalyzed deprotection to yield (S)-2-amino-1-phenylethanol. This intermediate is coupled with cyclohexanecarbonyl chloride, preserving stereochemistry through inert reaction conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere).

Enzymatic Resolution

Racemic mixtures of 2-(hydroxymethyl)cyclohexanecarboxamide are resolved using lipases or esterases. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a methyl ester precursor in phosphate buffer (pH 7.0), leaving the (S)-enantiomer intact. The resolved ester is then reduced and amidated, achieving >98% enantiomeric excess (ee).

Process Optimization and Scalability

Solvent and Temperature Effects

Optimal yields (85–90%) are achieved in polar aprotic solvents like CH₂Cl₂ or THF at 0–25°C. Elevated temperatures (>40°C) promote epimerization, reducing stereochemical purity. Industrial-scale syntheses employ continuous flow reactors to maintain low temperatures and minimize side reactions.

Catalytic Systems

EDC·HCl remains the preferred coupling agent due to its compatibility with sensitive functional groups. Alternative catalysts like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) improve yields to 92% but increase production costs.

Analytical Characterization

Table 1: Key Physical and Spectroscopic Data

Q & A

Q. What are the primary synthetic routes for preparing (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide, and what reaction conditions are critical for stereochemical control?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Ester to Amide Conversion : React methyl (1S,trans)-2-(hydroxymethyl)cyclohexanecarboxylate with dimethylaluminum amide in anhydrous benzene under reflux. This step ensures regioselective amidation .

Hydroxymethyl Protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxymethyl group during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Critical Conditions : Maintain anhydrous conditions to prevent hydrolysis, and use chiral catalysts (e.g., Rhodium-BINAP complexes) to preserve the (1S,trans) configuration.

Q. Which analytical techniques are most effective for confirming the structural integrity and stereochemistry of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks:

- Hydroxymethyl proton at δ 3.5–4.0 ppm (multiplet) .

- Trans-cyclohexane carboxamide carbonyl carbon at δ 175–178 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Polarimetry : Measure optical rotation ([α]) to verify enantiomeric purity .

Q. How can researchers assess the hydrolytic stability of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (λ = 210 nm) .

- Kinetic Analysis : Calculate half-life () using first-order kinetics. Hydroxymethyl groups typically show higher stability at neutral pH compared to acidic conditions .

Advanced Research Questions

Q. What computational strategies can predict the binding interactions of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Prioritize hydrogen bonding between the carboxamide group and Arg120/Arg513 residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energy (MM-PBSA method) .

Q. How do reaction conditions influence enantiomeric excess (ee) in the synthesis of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide?

- Methodological Answer :

- Chiral Auxiliary Approach : Use (R)- or (S)-BINOL-derived catalysts to achieve >90% ee. Key parameters:

- Temperature: –20°C to 0°C to minimize racemization .

- Solvent: Tetrahydrofuran (THF) enhances stereoselectivity compared to DCM .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to separate enantiomers via selective ester hydrolysis .

Q. How can researchers resolve contradictions in reported NMR data for (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide derivatives?

- Methodological Answer :

- Comparative Analysis : Compile -NMR data from multiple syntheses (e.g., vs. 11). Discrepancies in hydroxymethyl proton shifts (δ 3.8 vs. 4.1 ppm) may arise from solvent polarity (CDCl vs. DO) .

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to predict theoretical NMR shifts. Cross-validate with experimental data .

Q. What strategies optimize the scalability of (1S,trans)-2-(Hydroxymethyl)cyclohexanecarboxamide synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.